Gadodiamide, also known as Omniscan, is a nonionic, low-osmolar, gadolinium-based contrast agent (GBCA) . It consists of a gadolinium ion complexed with a chelating agent, diethylenetriamine pentaacetic acid bismethylamide (DTPA-BMA) . Gadodiamide is primarily employed in scientific research to enhance contrast in magnetic resonance imaging (MRI) .
Gadodiamide's mechanism of action involves shortening the T1 relaxation time of water protons in tissues . This is achieved through its paramagnetic properties derived from the gadolinium ion. When administered intravenously, gadodiamide distributes extracellularly . The presence of the contrast agent in tissues alters the local magnetic environment, resulting in faster relaxation of water protons and enhanced contrast in MRI images .
4.2 Real-time Monitoring of Drug Delivery: Gadodiamide's ability to enhance MRI contrast has been utilized to monitor drug delivery in the brain. Research has shown the feasibility of co-infusing gadodiamide with therapeutic agents like nimustine hydrochloride during convection-enhanced delivery . Real-time MRI monitoring of the co-infused gadodiamide allows visualization of drug distribution patterns within the brain, ensuring targeted delivery to the tumor while minimizing exposure to healthy tissue.
4.3 Investigation of Nephrogenic Systemic Fibrosis: While the clinical use of gadodiamide in patients with renal insufficiency has been restricted due to concerns about nephrogenic systemic fibrosis (NSF), it has been a subject of significant research in the context of this condition. Animal models using gadodiamide have been established to investigate the pathogenesis of NSF [, , , ]. These studies have provided insights into the potential mechanisms by which gadodiamide may contribute to NSF development, particularly in individuals with impaired renal function.
Gadodiamide has been implicated in nephrogenic systemic fibrosis (NSF), a serious, debilitating disease affecting patients with renal insufficiency [, , , , , , ]. The risk of developing NSF is higher in patients with severe renal impairment [, ]. Although gadodiamide has been widely studied and utilized in research, concerns regarding its safety profile, especially in individuals with compromised renal function, remain a significant point of consideration.
Further research exploring safer alternatives to gadodiamide for MRI, particularly in vulnerable patient populations, is crucial. Investigating the long-term effects of gadolinium deposition in the brain following repeated GBCA exposures is another important area for future research. [, ]. This includes understanding the implications of gadolinium deposition on neurological function and overall health.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6